ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of alpha halo-ketones and amino nitriles as starting materials .
Chemical Reactions Analysis
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,5-a]pyridine derivatives . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide, resulting in the formation of oxidized products .
Scientific Research Applications
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, it is being explored for its potential use in the development of new therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the synthesis of drug candidates .
Mechanism of Action
The mechanism of action of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate and 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine . These compounds share a similar imidazo[1,5-a]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds .
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h2-6H2,1H3 |
InChI Key |
GQGNMPYVLIHLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1CCCC2)Br |
Origin of Product |
United States |
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